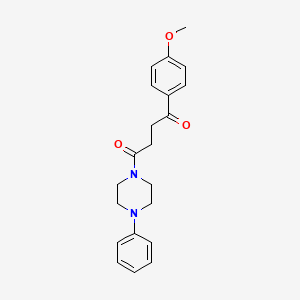

1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione

Description

1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione is a diketone derivative featuring a 4-methoxyphenyl group at position 1 and a 4-phenylpiperazinyl group at position 3. The molecular formula is C21H23N2O3 (calculated molecular weight: 357.42 g/mol). Its structure combines an electron-donating methoxy group with a piperazine ring, which is known to enhance solubility and modulate receptor interactions.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-26-19-9-7-17(8-10-19)20(24)11-12-21(25)23-15-13-22(14-16-23)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWFFIRRBZBATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of 4-methoxybenzaldehyde, which is then subjected to a Grignard reaction with an appropriate organomagnesium halide to form the corresponding alcohol.

Formation of the Phenylpiperazine Intermediate: Separately, 4-phenylpiperazine is synthesized through the reaction of phenylhydrazine with ethylene oxide, followed by cyclization.

Coupling of Intermediates: The methoxyphenyl intermediate is then coupled with the phenylpiperazine intermediate using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of phenylpiperazine compounds, including 1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione, may exhibit antidepressant properties. These compounds are believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation. Studies have shown that phenylpiperazine derivatives can enhance serotonergic activity, leading to potential therapeutic effects in depression .

Antipsychotic Effects

The compound's structure suggests potential antipsychotic activity. Phenylpiperazine derivatives have been explored for their ability to interact with dopamine receptors, particularly D2 receptors. This interaction is vital for the treatment of psychotic disorders such as schizophrenia. Preclinical studies have demonstrated that certain derivatives can reduce hyperactivity in animal models, indicating their potential as antipsychotic agents .

Neuroprotective Properties

There is emerging evidence that compounds similar to 1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione exhibit neuroprotective effects. These effects are attributed to their ability to scavenge free radicals and reduce oxidative stress in neuronal cells. Such properties make them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of 1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione typically involves multi-step organic reactions including the formation of the piperazine ring and subsequent functionalization of the butanedione core. Variations in the synthesis process can lead to different derivatives with potentially enhanced pharmacological profiles.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of the piperazine ring from appropriate amines and reagents. |

| Step 2 | Alkylation or acylation reactions to introduce the butanedione moiety. |

| Step 3 | Functionalization at the para position of the phenol group to introduce methoxy groups. |

Case Study 1: Antidepressant Efficacy

A study investigating the antidepressant efficacy of related phenylpiperazine derivatives demonstrated significant reduction in depressive-like behaviors in rodent models when administered over a period of two weeks. The study highlighted the importance of dosage and timing for optimal therapeutic effects .

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective effects of phenylpiperazine derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds significantly reduced cell death and improved cellular viability compared to controls .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may explain its potential effects on the central nervous system. Additionally, the compound may inhibit certain enzymes or modulate signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity:

Analytical Characterization

Biological Activity

1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione, a compound with significant pharmacological potential, has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C23H29N5O2

- Molecular Weight : 407.51 g/mol

- CAS Number : 252964-68-4

- SMILES Notation : CCC(C)N1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(OC)cc4

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and modulation of enzyme activity. The piperazine moiety is known for its role in influencing serotonin and dopamine receptors, which can lead to significant effects on mood and anxiety levels.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound shows affinity for serotonin receptors, potentially influencing mood regulation and anxiety .

- Anticholinesterase Activity : It has been reported to inhibit human acetylcholinesterase, which may contribute to its neuroprotective effects .

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine compounds often exhibit antidepressant and anxiolytic properties. In vivo studies have demonstrated that the compound significantly reduces anxiety-like behaviors in rodent models .

Antitumor Activity

Recent studies have shown that 1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione possesses notable anticancer properties. In vitro assays revealed that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.01 | Apoptosis induction |

| A549 | 0.03 | Cell cycle arrest |

Study 1: Antidepressant Efficacy

In a controlled study involving mice, administration of the compound resulted in a significant decrease in immobility time during forced swim tests, suggesting antidepressant-like effects . The results indicated a dose-dependent response.

Study 2: Anticancer Potential

A recent investigation assessed the compound's effects on human cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment. Results showed a marked reduction in cell viability across multiple concentrations, reinforcing the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core and subsequent coupling with substituted phenyl groups. For example, a modified Buchwald-Hartwig amination or Ullmann coupling can introduce the 4-methoxyphenyl moiety. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts like Pd(OAc)₂ or CuI. Monitoring intermediates via TLC or HPLC ensures stepwise progression. Evidence from similar piperazine derivatives highlights the importance of protecting groups for methoxy and ketone functionalities to prevent side reactions .

Q. How can researchers characterize the structural and crystallographic properties of this compound?

- Methodological Answer : X-ray crystallography is critical for resolving bond angles (e.g., C–N–C angles in the piperazine ring, typically 105.5°–112.3°) and confirming stereochemistry. Diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Complementary techniques include:

- FT-IR : To identify carbonyl stretches (~1700 cm⁻¹) and aromatic C–H bending.

- NMR : ¹H and ¹³C spectra to verify methoxy (-OCH₃, δ ~3.8 ppm) and ketone (δ ~200 ppm) groups.

Cross-referencing with crystallographic databases (e.g., CCDC) for analogous structures can validate findings .

Q. What in vitro pharmacological screening approaches are suitable for initial bioactivity assessment?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or GPCR targets) using fluorescence polarization or radiometric methods. Cell-based models (e.g., HEK293 or CHO cells) transfected with target receptors can assess functional activity (EC₅₀/IC₅₀). For neuropharmacological studies, radioligand binding assays (e.g., ³H-labeled ligands) quantify affinity for serotonin or dopamine receptors. Dose-response curves (1 nM–100 µM) and controls (e.g., reference antagonists) are essential to validate specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

- Methodological Answer : Systematically modify substituents on the phenylpiperazine and methoxyphenyl groups. For example:

- Replace the methoxy group with halogens (F, Cl) to study electronic effects.

- Introduce bulkier substituents (e.g., -CF₃) on the piperazine nitrogen to probe steric tolerance.

Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target proteins like 5-HT₁A receptors. In vitro data should be correlated with computational models to identify critical hydrogen bonds (e.g., between the ketone and Lysine residues) .

Q. What advanced analytical techniques resolve contradictions in purity or structural data?

- Methodological Answer : Combine orthogonal methods:

- HPLC-MS : Use a C18 column with a gradient elution (MeCN/H₂O + 0.1% formic acid) to detect impurities (<0.1%). Compare retention times with standards.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- Single-crystal XRD : Confirm if observed "impurities" are polymorphs or solvates. For example, a study on 4-(4-methoxyphenyl)piperazin-1-ium chloride revealed distinct packing modes depending on counterions .

Q. How can researchers address discrepancies in pharmacological data across different assay platforms?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ion concentrations). Standardize protocols by:

- Validating cell lines (e.g., using CRISPR-edited clones to ensure receptor uniformity).

- Employing label-free technologies (e.g., surface plasmon resonance) to measure binding kinetics without fluorescent tags.

Cross-validate with in silico simulations (e.g., molecular dynamics) to assess target conformational states under varying conditions. Studies on related piperazines emphasize pH-dependent activity shifts due to protonation of the piperazine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.